

Environmental Fate and Degradation of Cartap in Soil and Water: A Technical Guide

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Compound of Interest

Compound Name: Cartap

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Introduction

Cartap, a nereistoxin analog insecticide, has been widely utilized in agriculture to control a variety of chewing and sucking insect pests on crops such as rice, vegetables, and fruits.^[1] Its efficacy is attributed to its ability to block nicotinic acetylcholine receptors in insects.^{[2][3]} However, the environmental persistence and transformation of **Cartap** are of significant concern due to potential impacts on non-target organisms and ecosystems. This technical guide provides an in-depth overview of the environmental fate and degradation of **Cartap** in soil and water, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Chemical Properties and Primary Metabolite

Cartap hydrochloride is highly soluble in water and has a low volatility.^[1] In the environment, **Cartap** is readily degraded to its principal and more toxic metabolite, nereistoxin (NTX).^{[2][4][5]} Therefore, the environmental fate of both **Cartap** and nereistoxin must be considered when assessing its overall impact. Many analytical methods are designed to convert **Cartap** and related compounds to nereistoxin for measurement.^{[4][6][7][8]}

Degradation of Cartap in Soil

The degradation of **Cartap** in soil is a multifaceted process involving microbial action, and is influenced by soil type and conditions.

Microbial Degradation

Microbial degradation is a primary route for the dissipation of **Cartap** in soil.[9] Studies have shown that **Cartap** is degraded more rapidly in non-sterile soil compared to sterile soil, indicating the significant role of microorganisms. The rate of degradation can vary depending on the soil's microbial activity, with more active soils, such as volcanic ash, exhibiting faster degradation.[4] While specific microbial species responsible for **Cartap** degradation are not extensively detailed in the provided literature, the general process involves the transformation of **Cartap** into various metabolites.

Factors Affecting Soil Degradation

- **Soil Type:** The persistence of **Cartap** varies among different soil types. For instance, in a laboratory study, the concentration of **Cartap** in paddy field soil remained relatively constant for 10 days before declining, while it degraded more rapidly in volcanic ash and other soil types.[4]
- **Organic Matter:** Soil organic matter content is a crucial factor influencing pesticide degradation.[10] Higher organic matter can increase microbial populations and enzymatic activity, potentially accelerating **Cartap** degradation.[8]
- **Moisture and Temperature:** Soil moisture and temperature significantly affect microbial activity and, consequently, the rate of pesticide degradation.[8] Optimal conditions for microbial growth will generally lead to faster degradation of **Cartap**.

Soil Degradation Half-Life

The persistence of a pesticide in soil is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

Pesticide	Soil Type/Conditions	Half-Life (DT50)	Reference
Cartap	Cabbage leaves (lab study)	12 days	[1]
Cartap	General soil systems	Tends not to persist	[1]

Degradation of Cartap in Water

In aquatic environments, **Cartap** is subject to degradation through hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH of the water.

Cartap is relatively stable in acidic aqueous solutions (pH 3-4).[\[4\]](#) However, its hydrolysis rate increases with increasing pH.[\[2\]](#) At pH 6.1, **Cartap** slowly hydrolyzes to **cartap** monothiol. At a more neutral pH of 7.4, it quickly forms the dithiol and some nereistoxin.[\[2\]](#) This hydrolytic activation is significant as the dithiol form is considered a potent blocking agent of the nicotinic acetylcholine receptor.[\[2\]](#)

pH	Temperature	Hydrolysis Products	Rate	Reference
6.1	Not Specified	Cartap monothiol	Slow	[2]
7.4	Not Specified	Cartap dithiol, Nereistoxin	Quick	[2]

Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by light. **Cartap** is susceptible to degradation by direct sunlight, particularly in aqueous environments.[\[4\]](#) The photolysis of both **Cartap** and its metabolite nereistoxin can be effectively achieved under ultraviolet (UV) irradiation.[\[11\]](#) The rate of photolysis increases with increasing light intensity.[\[11\]](#)

Compound	Light Source	Conditions	Photolysis Percentage (Time)	Reference
Cartap	200 W mercury lamp (UV)	Various solutions	81.8% - 100.0% (6 hours)	[11]
Nereistoxin	200 W mercury lamp (UV)	Various solutions	81.8% - 100.0% (6 hours)	[11]

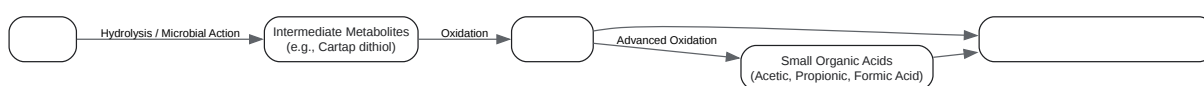
Adsorption and Mobility in Soil

The mobility of **Cartap** in soil, which influences its potential to leach into groundwater, is determined by its adsorption to soil particles. The soil adsorption coefficient (K_d) and the organic carbon-water partition coefficient (K_{oc}) are key parameters used to assess this mobility.[12][13] A higher K_{oc} value indicates stronger adsorption to soil and less mobility.[12]

While specific K_d or K_{oc} values for **Cartap** were not detailed in the provided search results, its high water solubility suggests it may have a higher potential for mobility in soil.[1] However, degradation processes can limit its leaching potential.

Degradation Pathways

The degradation of **Cartap** in both soil and water primarily proceeds through its conversion to nereistoxin. This transformation involves hydrolysis and oxidation.[8] Nereistoxin itself can be further metabolized. In plants, for example, nereistoxin is oxidized, eventually leading to the formation of sulfuric acid.[4] Advanced oxidation processes, such as Fenton degradation, can break down **Cartap** into smaller organic acids like acetic acid, propionic acid, and formic acid, as well as inorganic products like nitrous acid and sulfuric acid.[14][15]



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Degradation pathway of **Cartap** in the environment.

Experimental Protocols

Detailed and standardized protocols are crucial for studying the environmental fate of pesticides. The following are generalized methodologies for key experiments based on OECD and EPA guidelines.

Soil Degradation Study

Objective: To determine the rate and pathway of pesticide degradation in soil under controlled laboratory conditions.

Methodology:

- **Soil Collection and Preparation:** Collect fresh soil from a relevant agricultural area. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.[\[16\]](#)
- **Test System:** Use small-scale incubation flasks or containers.[\[17\]](#)
- **Application of Test Substance:** Apply a known concentration of the test substance (e.g., ¹⁴C-labeled **Cartap** for metabolism studies) uniformly to the soil samples.[\[17\]](#)
- **Incubation:** Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity).[\[18\]](#)
- **Sampling:** Collect soil samples at predetermined intervals over a period (e.g., up to 100 days).
- **Extraction and Analysis:** Extract the pesticide and its degradation products from the soil samples using an appropriate solvent. Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[\[16\]](#)[\[19\]](#)
- **Data Analysis:** Determine the concentration of the parent compound and metabolites over time to calculate the degradation rate and half-life.

Hydrolysis Study

Objective: To determine the rate of abiotic hydrolysis of a chemical as a function of pH.

Methodology:

- **Test Solutions:** Prepare sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9).[\[20\]](#)[\[21\]](#)
- **Application of Test Substance:** Add the test substance to the buffer solutions at a concentration that does not exceed its water solubility.[\[21\]](#)
- **Incubation:** Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary tests).[\[20\]](#)[\[21\]](#)
- **Sampling:** Collect aliquots from each solution at various time points.
- **Analysis:** Analyze the samples for the concentration of the parent compound and any major hydrolysis products.[\[22\]](#)
- **Data Analysis:** Plot the concentration of the test substance against time to determine the hydrolysis rate constant and half-life at each pH.[\[23\]](#)

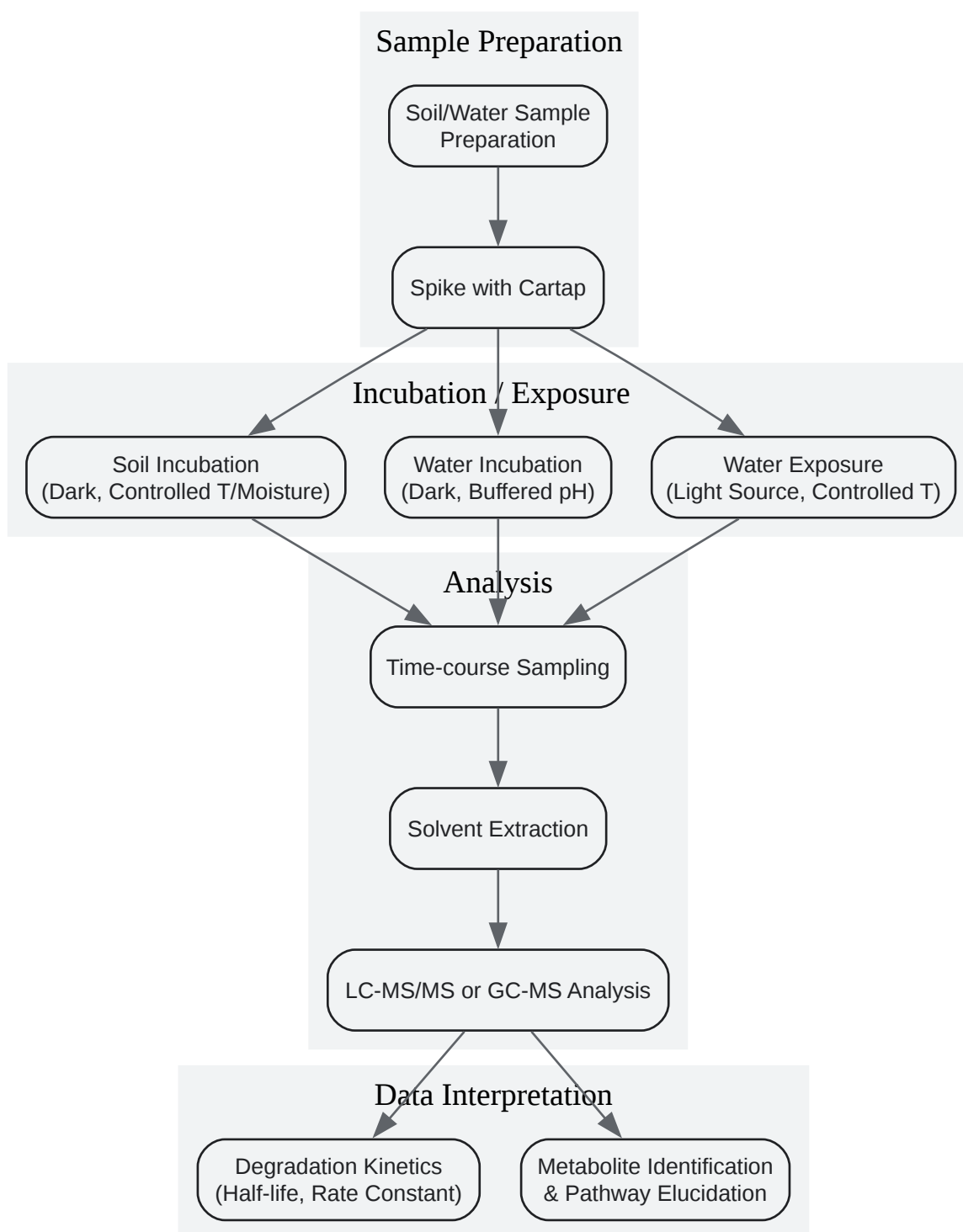
Photolysis Study

Objective: To determine the rate of photodegradation of a chemical in water upon exposure to light.

Methodology:

- **Test Solutions:** Prepare aqueous solutions of the test substance, often in a buffer to maintain a constant pH.
- **Light Source:** Use a light source that simulates natural sunlight (e.g., a xenon arc lamp) or a specific wavelength for mechanistic studies (e.g., a mercury lamp).[\[11\]](#)[\[24\]](#)
- **Irradiation:** Expose the test solutions to the light source in temperature-controlled cells. Run parallel control samples kept in the dark to measure hydrolysis.[\[25\]](#)
- **Sampling:** Withdraw samples at specific time intervals during the irradiation.
- **Analysis:** Quantify the concentration of the test substance in the samples.

- Data Analysis: Calculate the photolysis rate constant and half-life, correcting for any degradation observed in the dark controls.[26] The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.[27]



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General experimental workflow for fate studies.

Conclusion

The environmental fate of **Cartap** is characterized by its relatively rapid degradation in both soil and water systems. The primary degradation pathway involves the formation of nereistoxin, a more toxic metabolite. Microbial activity is the main driver of **Cartap** degradation in soil, while hydrolysis and photolysis are significant in aquatic environments. The persistence and mobility of **Cartap** are influenced by various environmental factors, including soil type, pH, and sunlight intensity. Understanding these degradation processes and the factors that influence them is essential for assessing the environmental risk associated with the use of **Cartap** and for developing strategies to mitigate its potential impact on non-target organisms. Further research to identify the specific microbial communities involved in its degradation and to obtain more comprehensive data on its adsorption coefficients in various soil types would provide a more complete picture of its environmental behavior.

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